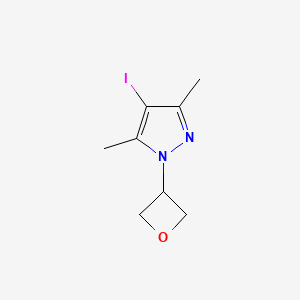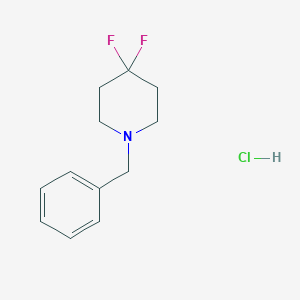
1-Benzyl-4,4-difluoropiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,4-difluoropiperidine hydrochloride is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-difluoropiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-4,4-difluoropiperidine with 1-chloroethyl chloroformate in methylene chloride under an argon atmosphere. The mixture is stirred at 55°C for 2 hours, then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in methanol and refluxed for 4 hours to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,4-difluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4,4-difluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-difluoropiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
- 4,4-Difluoropiperidine hydrochloride
Comparison: 1-Benzyl-4,4-difluoropiperidine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and difluoro groups. This combination imparts distinct chemical properties, making it valuable for specialized applications compared to its analogs .
Properties
Molecular Formula |
C12H16ClF2N |
|---|---|
Molecular Weight |
247.71 g/mol |
IUPAC Name |
1-benzyl-4,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C12H15F2N.ClH/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
InChI Key |
UVYBXKPZPUAFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


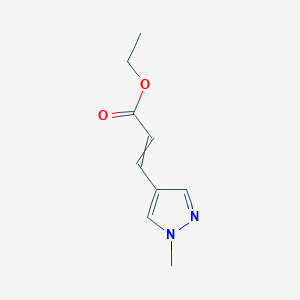
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
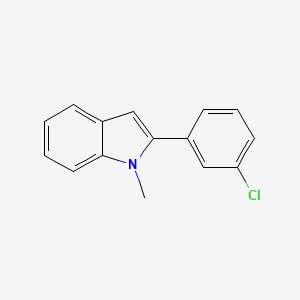


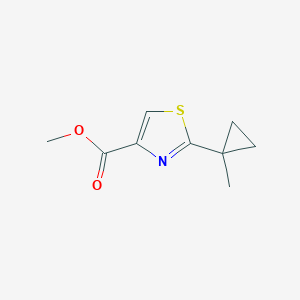



![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)


